molecular formula C13H26N2 B5177851 1-(4-ethylcyclohexyl)-4-methylpiperazine

1-(4-ethylcyclohexyl)-4-methylpiperazine

Cat. No. B5177851
M. Wt: 210.36 g/mol
InChI Key: QKPRBTIGQTWOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylcyclohexyl)-4-methylpiperazine, also known as 4-EMC, is a designer drug that belongs to the piperazine family. It is a psychoactive substance that has gained popularity among recreational drug users in recent years. Despite its recreational use, 4-EMC has gained significant attention in scientific research due to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(4-ethylcyclohexyl)-4-methylpiperazine is not fully understood. However, it is believed to act on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. This increase in neurotransmitter release is thought to be responsible for the psychoactive effects of 1-(4-ethylcyclohexyl)-4-methylpiperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-ethylcyclohexyl)-4-methylpiperazine are similar to those of other piperazine derivatives. The drug has been shown to increase heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and diarrhea. In high doses, 1-(4-ethylcyclohexyl)-4-methylpiperazine can cause seizures and respiratory depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-ethylcyclohexyl)-4-methylpiperazine in lab experiments is its unique chemical properties. The drug has a high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying these neurotransmitters. However, one limitation of using 1-(4-ethylcyclohexyl)-4-methylpiperazine in lab experiments is its potential for abuse. The drug is a psychoactive substance that can cause addiction and other adverse effects.

Future Directions

There are several future directions for research on 1-(4-ethylcyclohexyl)-4-methylpiperazine. One direction is to further investigate its potential therapeutic applications, such as its use as an anti-inflammatory or antipsychotic. Another direction is to study its effects on neurotransmitter systems in more detail. Additionally, further research is needed to determine the long-term effects of 1-(4-ethylcyclohexyl)-4-methylpiperazine use and its potential for abuse.

Synthesis Methods

The synthesis of 1-(4-ethylcyclohexyl)-4-methylpiperazine involves the reaction of 4-methylpiperazine with 4-ethylcyclohexanone. The reaction takes place in the presence of a reducing agent, such as sodium borohydride, and a solvent, such as ethanol. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

1-(4-ethylcyclohexyl)-4-methylpiperazine has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 1-(4-ethylcyclohexyl)-4-methylpiperazine has anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Another study found that 1-(4-ethylcyclohexyl)-4-methylpiperazine has antipsychotic properties, which could make it a potential treatment for schizophrenia. Additionally, 1-(4-ethylcyclohexyl)-4-methylpiperazine has been studied for its potential use as a pain reliever and anxiolytic.

properties

IUPAC Name

1-(4-ethylcyclohexyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-3-12-4-6-13(7-5-12)15-10-8-14(2)9-11-15/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPRBTIGQTWOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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